(S)-Pyrrolidine-1,2-dicarboxylic acid
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Overview
Description
(S)-Pyrrolidine-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two carboxylic acid groups. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-1,2-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of pyrroline derivatives, which can be catalyzed by chiral rhodium or ruthenium complexes. Another approach involves the resolution of racemic mixtures using chiral resolving agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using microbial fermentation processes can be employed to produce the desired enantiomer efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-Pyrrolidine-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
(S)-Pyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a ligand in drug design.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
®-Pyrrolidine-1,2-dicarboxylic acid: The enantiomer of (S)-Pyrrolidine-1,2-dicarboxylic acid with different biological activities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its dual carboxylic acid groups also provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C6H9NO4 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
OAWXZFGKDDFTGS-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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